molecular formula C16H20Cl2O3 B3025178 2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898756-83-7

2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No. B3025178
CAS RN: 898756-83-7
M. Wt: 331.2 g/mol
InChI Key: UCXWXHFXFUOERU-UHFFFAOYSA-N
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Description

2,3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (DCB) is an important organic compound that has a wide range of applications in the scientific and industrial fields. DCB is a colorless crystalline solid that has a melting point of 108-110 °C. It is a derivative of butyrophenone, a class of compounds with a unique combination of properties that make them useful for a variety of applications. DCB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of other organic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Substituted 2-Pyrone Derivatives

    A method involving the reaction of (chlorocarbonyl)phenyl ketene with 1,3-diketones, including 5,5-dimethyl-1,3-cyclohexanedione, a derivative similar to the compound , to synthesize 2-pyrone derivatives. This approach offers an efficient route to prepare tetrasubstituted 2-pyrones with good yield (Sheibani et al., 2004).

  • Regioselective Metalation of Aminopicolines

    The synthesis of 2-(1,3-Dioxan-2-yl)-3-methyl-4- and 2-chloro-3,4-dimethyl-5-pivaloylaminopyridines, related in structure to the compound, demonstrates the potential for creating naphthyridines through regioselective lithiation (Straub, 1993).

  • Stepwise Synthesis of Oligophenylenevinylenes

    A study involving monomers similar to 2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone for the synthesis of oligophenylenevinylenes, highlighting their use in plastic solar cells. This research underlines the potential application in the field of renewable energy (Jørgensen & Krebs, 2005).

Pharmacological Exploration

  • Synthesis of Antiviral Acyclonucleosides

    The compound is structurally related to intermediates used in the synthesis of antiviral acyclonucleosides, demonstrating its potential application in pharmaceutical research (Harnden & Jarvest, 1985).

  • Anti-inflammatory Drug Development

    The synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids for anti-inflammatory purposes. This research suggests the potential of derivatives of 2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone in developing new anti-inflammatory drugs (Li et al., 2008).

Materials Science and Crystallography

  • Synthesis and Crystal Structures of Derivatives: Investigation into the synthesis and crystal structures of butyrate and 1,3-dioxane derivatives, offering insights into the structural properties of compounds similar to the one (Jebas et al., 2013).

properties

IUPAC Name

1-(2,3-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)11-5-3-6-12(17)15(11)18/h3,5-6,14H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXWXHFXFUOERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646050
Record name 1-(2,3-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

CAS RN

898756-83-7
Record name 1-(2,3-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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